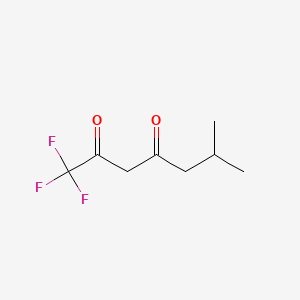
1,1,1-Trifluoro-6-methylheptane-2,4-dione
Übersicht
Beschreibung
1,1,1-Trifluoro-6-methylheptane-2,4-dione is a chelating agent that has been used as an extractant in the separation of rare earth elements and actinides . It has a molecular weight of 196.17 and is a liquid at room temperature .
Synthesis Analysis
The synthesis of 1,1,1-Trifluoro-6-methylheptane-2,4-dione can be achieved from Methyl trifluoroacetate and 4-Methyl-2-pentanone .Molecular Structure Analysis
The molecular structure of 1,1,1-Trifluoro-6-methylheptane-2,4-dione contains a total of 23 bonds; 12 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, and 2 ketones (aliphatic) .Physical And Chemical Properties Analysis
1,1,1-Trifluoro-6-methylheptane-2,4-dione has a density of 1.13 g/cm3 . It can be sublimed at 150°C without decomposition .Wissenschaftliche Forschungsanwendungen
Gas Chromatography
1,1,1-Trifluoro-6-methylheptane-2,4-dione and its derivatives have been studied for their retention in gas chromatographic columns. The retention properties depend on the support material, ligand, and metal ion, indicating potential applications in analytical chemistry, particularly in chromatography where selectivity and retention are crucial (Dilli & Patsalides, 1979).
Thermal Studies and Volatility
Research has explored the volatility, thermal stability, and chemical stability of vanadium β-diketonates, including compounds like 1,1,1-Trifluoro-6-methylheptane-2,4-dione. These properties are vital for understanding the behavior of these compounds under different environmental conditions, particularly in industrial applications (Dilli & Patsalides, 1976).
Enthalpies of Formation
The standard molar enthalpies of formation of various fluorinated β-diketones, including 1,1,1-Trifluoro-6-methylheptane-2,4-dione, have been determined using bomb calorimetry. This data is crucial for thermodynamic calculations in chemical processes and materials science (Silva, Gonçalves, & Pilcher, 1997).
Synthesis of Trifluoromethylated Pyrazoles
1,1,1-Trifluoro-6-methylheptane-2,4-dione has been used in the regioselective synthesis of trifluoromethylated pyrazoles, indicating its potential in synthesizing novel organic compounds with specific structural features (Lyga & Patera, 1990).
Chemical Vapor Deposition Precursors
β-Diketones, including 1,1,1-Trifluoro-6-methylheptane-2,4-dione, have been studied as precursors in chemical vapor deposition processes. These processes are essential for thin-film formation in various industrial and technological applications, such as in semiconductor manufacturing (Russell & Yee, 2005).
Synthesis of Trifluoromethylated Furan Derivatives
The compound has been used in the synthesis of new trifluoromethylated furan derivatives. These derivativeshave applications in organic chemistry, particularly in the development of compounds with unique properties for pharmaceuticals and materials science (Mosslemin, Yavari, Anary‐Abbasinejad, & Nateghi, 2004).
Chromatographic Separation of Metal Chelates
The ability to separate isomeric forms of metal chelates derived from 1,1,1-Trifluoro-6-methylheptane-2,4-dione is significant for analytical and preparative chemistry. This application is crucial in refining processes and in the quality control of pharmaceuticals and other chemical products (Dilli & Patsalides, 1977).
Surface Chemistry in Metal Etching
The compound's surface chemistry has been studied on copper surfaces, providing insights into its potential use in metal etching processes. This is particularly relevant in the semiconductor industry for wafer cleaning and metal patterning (Nigg, Ford, & Masel, 1999).
Synthesis of Fluoroalkylated Triketides
1,1,1-Trifluoro-6-methylheptane-2,4-dione has been used in the synthesis of fluoroalkylated triketides. These compounds have potential applications in organic synthesis, leading to the development of new chemical entities with diverse biological activities (Büttner, Desens, Michalik, & Langer, 2011).
Structural Investigations of Copper(II) Complexes
The compound's utility in forming copper(II) complexes with fluorine-substituted β-diketonate ligands has been explored. These complexes are important in various fields, including catalysis and materials science (Delarosa et al., 2003).
Synthesis of Fluorinated Pyran-4-ones
The reaction of 1,1,1-Trifluoro-6-methylheptane-2,4-dione with aldehydes to produce fluorinated pyran-4-ones has been studied. This synthesis route is significant for the development of new compounds with potential applications in pharmaceuticals and agrochemicals (Khera et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
1,1,1-trifluoro-6-methylheptane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O2/c1-5(2)3-6(12)4-7(13)8(9,10)11/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBVTGFPQXBNOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060043 | |
| Record name | 2,4-Heptanedione, 1,1,1-trifluoro-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-6-methylheptane-2,4-dione | |
CAS RN |
461-92-7 | |
| Record name | 1,1,1-Trifluoro-6-methyl-2,4-heptanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=461-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Heptanedione, 1,1,1-trifluoro-6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trifluoroacetylisovalerylmethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42614 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Heptanedione, 1,1,1-trifluoro-6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Heptanedione, 1,1,1-trifluoro-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trifluoro-6-methylheptane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.655 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,1-Trifluoro-6-methyl-2,4-heptanedione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW3PKX326U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(4-Methoxybenzylidene)amino]fluorene](/img/structure/B1581438.png)
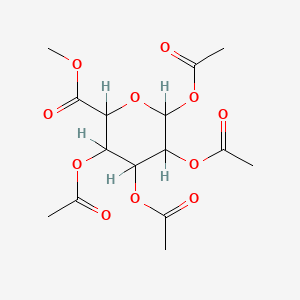
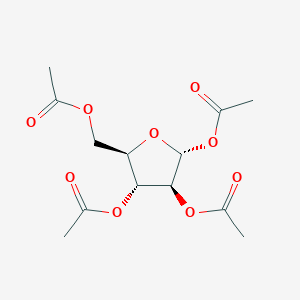

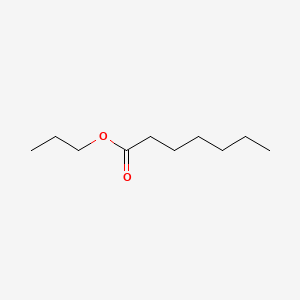


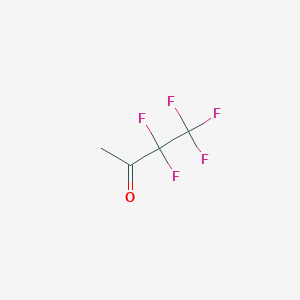



![4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1581458.png)